lithium;1H-isoquinolin-1-ide lithium;1H-isoquinolin-1-ide
Brand Name: Vulcanchem
CAS No.: 65751-84-0
VCID: VC14091916
InChI: InChI=1S/C9H6N.Li/c1-2-4-9-7-10-6-5-8(9)3-1;/h1-6H;/q-1;+1
SMILES:
Molecular Formula: C9H6LiN
Molecular Weight: 135.1 g/mol

lithium;1H-isoquinolin-1-ide

CAS No.: 65751-84-0

Cat. No.: VC14091916

Molecular Formula: C9H6LiN

Molecular Weight: 135.1 g/mol

* For research use only. Not for human or veterinary use.

lithium;1H-isoquinolin-1-ide - 65751-84-0

Specification

CAS No. 65751-84-0
Molecular Formula C9H6LiN
Molecular Weight 135.1 g/mol
IUPAC Name lithium;1H-isoquinolin-1-ide
Standard InChI InChI=1S/C9H6N.Li/c1-2-4-9-7-10-6-5-8(9)3-1;/h1-6H;/q-1;+1
Standard InChI Key VJZLYNKDZSNDNQ-UHFFFAOYSA-N
Canonical SMILES [Li+].C1=CC=C2[C-]=NC=CC2=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

Lithium;1H-isoquinolin-1-ide belongs to the class of lithium-arene complexes, characterized by a lithium cation (Li+\text{Li}^+) paired with the deprotonated iso-quinolin-1-ide anion. The molecular formula C9H6LiN\text{C}_9\text{H}_6\text{LiN} reflects the bicyclic aromatic structure of isoquinoline, where the nitrogen atom at the 1-position loses a proton to form a resonance-stabilized anion . Key molecular parameters include:

PropertyValue
Exact Mass135.066 g/mol
Topological Polar Surface Area (PSA)12.89 Ų
LogP (Partition Coefficient)2.035

The moderate LogP value suggests limited lipophilicity, implying preferential solubility in polar aprotic solvents such as tetrahydrofuran (THF) or diethyl ether .

Structural Analysis

Synthesis and Historical Context

Classical Synthesis via Gilman and Soddy (1957)

The original synthesis, as detailed by Gilman and Soddy, involves the direct deprotonation of isoquinoline using a lithiating agent such as lithium diisopropylamide (LDA) or metallic lithium in anhydrous THF . The reaction proceeds under inert conditions to prevent hydrolysis or side reactions:

Isoquinoline+LiTHF, -78°CLithium;1H-isoquinolin-1-ide+12H2\text{Isoquinoline} + \text{Li} \xrightarrow{\text{THF, -78°C}} \text{Lithium;1H-isoquinolin-1-ide} + \frac{1}{2}\text{H}_2 \uparrow

This method yields the lithium salt as a dark-colored solution, typically used in situ due to its sensitivity to moisture and oxygen .

Modern Methodological Considerations

While continuous-flow chemistry has revolutionized the handling of reactive organolithium compounds (e.g., aryl lithium intermediates in API synthesis) , no published adaptations specific to lithium;1H-isoquinolin-1-ide exist. Nevertheless, flow systems could theoretically enhance safety and reproducibility by minimizing exposure to air and enabling precise temperature control during synthesis .

Physicochemical Properties

Stability and Reactivity

As with most organolithium reagents, lithium;1H-isoquinolin-1-ide is pyrophoric and reacts violently with water, necessitating handling under anhydrous, oxygen-free conditions. Its thermal stability remains uncharacterized, though analogous compounds like lithium naphthalenide decompose above 50°C .

Spectroscopic Data

While experimental spectral data (e.g., NMR, IR) are absent from available literature, computational models predict distinct 1H^1\text{H}-NMR shifts for the aromatic protons, deshielded by the electron-withdrawing lithium ion. The 7Li^7\text{Li}-NMR signal is expected near 0 ppm, consistent with tetrahedral coordination in THF .

Applications in Organic Synthesis

As a Strong Base

The compound’s primary utility lies in its strong basicity (pKa35\text{p}K_a \approx 35), enabling deprotonation of weakly acidic substrates (e.g., alkynes, nitriles). For example, it facilitates the generation of enolates in ketone functionalization .

Nucleophilic Aromatic Substitution

The iso-quinolin-1-ide anion acts as a nucleophile in aromatic substitution reactions. Gilman and Soddy demonstrated its reactivity with electrophiles such as alkyl halides, yielding 1-substituted isoquinoline derivatives .

Recent Developments and Future Directions

Despite its longstanding recognition, lithium;1H-isoquinolin-1-ide has seen limited contemporary study. Potential research avenues include:

  • Flow Chemistry Integration: Adapting continuous-flow methods to improve synthesis scalability and safety .

  • Catalytic Applications: Exploring its role in cross-coupling reactions or asymmetric catalysis.

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